![molecular formula C15H15F2N3O B6444020 3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine CAS No. 2548976-92-5](/img/structure/B6444020.png)
3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines is a complex process that involves the use of various chemical reactions. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Scientific Research Applications
Synthesis of Fluorinated Pyridines
Fluoropyridines, including “3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine”, are used in the synthesis of various fluorinated pyridines . These compounds have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation of Nonpeptide Inhibitors
This compound can be used as a reactant for the preparation of nonpeptide inhibitors of measles virus entry . This suggests potential applications in antiviral drug development.
Use in Agricultural Products
The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties . Fluoropyridines, including the compound , could potentially be used in this context.
Development of Fluorinated Medicinal and Agrochemical Candidates
Over the past 50 years, many fluorinated medicinal and agrochemical candidates have been discovered, and the interest in the development of fluorinated chemicals has steadily increased . The compound “3-fluoro-5-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine” could potentially be used in the development of these fluorinated chemicals.
Synthesis of F18 Substituted Pyridines
Methods for the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . This compound could potentially be used in these syntheses.
Mechanism of Action
Target of Action
Fluorinated pyridines are generally known to interact with various biological targets due to their unique physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of strong electron-withdrawing substituents in the aromatic ring . This property could influence the compound’s interaction with its targets.
Biochemical Pathways
Fluoropyridines are known to be involved in various biological applications, including potential imaging agents .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
3-fluoro-5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-12-1-2-15(19-7-12)21-10-11-3-4-20(9-11)14-5-13(17)6-18-8-14/h1-2,5-8,11H,3-4,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQXIVMGFUJVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=NC=C(C=C2)F)C3=CC(=CN=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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